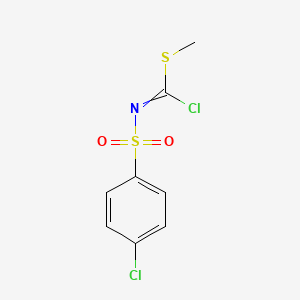![molecular formula C7H17FOSi B14499628 3-[Diethyl(fluoro)silyl]propan-1-ol CAS No. 63452-20-0](/img/structure/B14499628.png)
3-[Diethyl(fluoro)silyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Diethyl(fluoro)silyl]propan-1-ol is an organosilicon compound with the molecular formula C7H17FOSi It is characterized by the presence of a fluoro-substituted silyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(fluoro)silyl]propan-1-ol typically involves the reaction of diethylfluorosilane with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylfluorosilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[Diethyl(fluoro)silyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro-substituted silyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of silanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-[Diethyl(fluoro)silyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Diethyl(fluoro)silyl]propan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted silyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but with a phenyl group instead of a fluoro group.
3-[Diethyl(methyl)silyl]propan-1-ol: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
3-[Diethyl(fluoro)silyl]propan-1-ol is unique due to the presence of the fluoro-substituted silyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
63452-20-0 |
|---|---|
Molecular Formula |
C7H17FOSi |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
3-[diethyl(fluoro)silyl]propan-1-ol |
InChI |
InChI=1S/C7H17FOSi/c1-3-10(8,4-2)7-5-6-9/h9H,3-7H2,1-2H3 |
InChI Key |
YKLRFIJLCHKCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
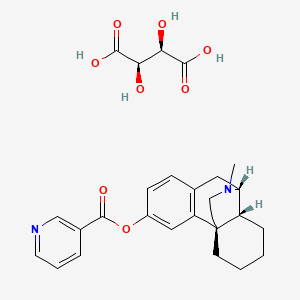

![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
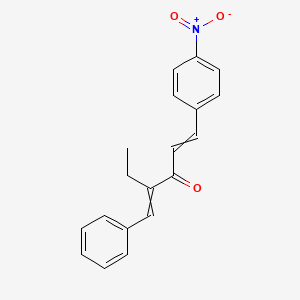
-lambda~5~-phosphane](/img/structure/B14499581.png)
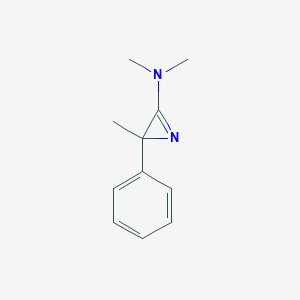
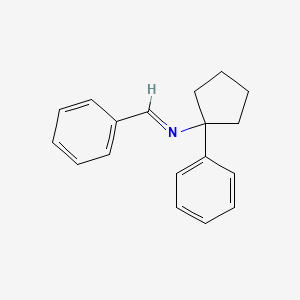
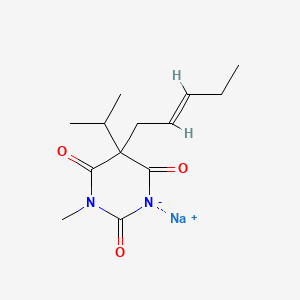

![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)


